molecular formula C12H14BrNO3S B6644826 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

Cat. No.: B6644826
M. Wt: 332.22 g/mol
InChI Key: FSHSPOXMOATLBF-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a complex organic compound that features a brominated thiophene ring attached to a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to carbonylation reactions to introduce the carbonyl group. The final step involves the coupling of the brominated thiophene carbonyl compound with 3-methylpiperidine-2-carboxylic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can facilitate interactions with biological macromolecules, while the piperidine carboxylic acid moiety can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is unique due to the combination of the brominated thiophene ring and the piperidine carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-7-3-2-4-14(10(7)12(16)17)11(15)8-5-9(13)18-6-8/h5-7,10H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSPOXMOATLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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